molecular formula C26H38O4 B8065740 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-

1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-

Cat. No.: B8065740
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-UAFMIMERSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with (1R,5S)-3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- can undergo various chemical reactions, including:

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- involves its interaction with cellular receptors and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- can be compared with other phthalate esters such as:

Each of these compounds has unique properties and applications, with 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- being notable for its specific use in high-performance plastic applications.

Properties

IUPAC Name

bis[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBXDPWCKSOLE-UAFMIMERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@H](CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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